molecular formula C14H16N2 B12474848 N-[(1-phenyl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine

N-[(1-phenyl-1H-pyrrol-2-yl)methyl]prop-2-en-1-amine

Cat. No.: B12474848
M. Wt: 212.29 g/mol
InChI Key: LKVGKPWWHBUJIQ-UHFFFAOYSA-N
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Description

(1-Phenylpyrrol-2-yl)methylamine is a compound with a complex structure that includes a phenyl group attached to a pyrrole ring, which is further connected to a prop-2-en-1-ylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-Phenylpyrrol-2-yl)methylamine typically involves multi-step reactions. One common method is the reaction of 1-phenylpyrrole with an appropriate alkylating agent to introduce the prop-2-en-1-ylamine group. This can be achieved through the following steps:

    Formation of 1-phenylpyrrole: This can be synthesized by reacting phenylhydrazine with 2,5-dimethoxytetrahydrofuran under acidic conditions.

    Alkylation: The 1-phenylpyrrole is then reacted with an alkylating agent such as allyl bromide in the presence of a base like potassium carbonate to form (1-Phenylpyrrol-2-yl)methylamine.

Industrial Production Methods

In an industrial setting, the production of (1-Phenylpyrrol-2-yl)methylamine may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

(1-Phenylpyrrol-2-yl)methylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to produce amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the prop-2-en-1-ylamine group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like sodium azide in the presence of a suitable solvent.

Major Products

    Oxidation: Formation of oxides and ketones.

    Reduction: Formation of secondary and tertiary amines.

    Substitution: Formation of substituted pyrrole derivatives.

Scientific Research Applications

(1-Phenylpyrrol-2-yl)methylamine has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets.

    Materials Science: The compound is explored for its use in the synthesis of novel materials with unique electronic properties.

    Biological Studies: It is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Mechanism of Action

The mechanism of action of (1-Phenylpyrrol-2-yl)methylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit monoamine oxidase by binding to its active site, preventing the breakdown of neurotransmitters.

Comparison with Similar Compounds

Similar Compounds

    Rasagiline: A monoamine oxidase inhibitor with a similar propargylamine structure.

    Selegiline: Another monoamine oxidase inhibitor used in the treatment of Parkinson’s disease.

Uniqueness

(1-Phenylpyrrol-2-yl)methylamine is unique due to its specific structural features that allow it to interact with a wide range of biological targets. Its combination of a phenyl group, pyrrole ring, and prop-2-en-1-ylamine group provides a versatile scaffold for the development of new compounds with potential therapeutic applications.

Properties

Molecular Formula

C14H16N2

Molecular Weight

212.29 g/mol

IUPAC Name

N-[(1-phenylpyrrol-2-yl)methyl]prop-2-en-1-amine

InChI

InChI=1S/C14H16N2/c1-2-10-15-12-14-9-6-11-16(14)13-7-4-3-5-8-13/h2-9,11,15H,1,10,12H2

InChI Key

LKVGKPWWHBUJIQ-UHFFFAOYSA-N

Canonical SMILES

C=CCNCC1=CC=CN1C2=CC=CC=C2

Origin of Product

United States

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